molecular formula C10H16O2 B093084 Cyclohexyl methacrylate CAS No. 101-43-9

Cyclohexyl methacrylate

Cat. No. B093084
CAS RN: 101-43-9
M. Wt: 168.23 g/mol
InChI Key: OIWOHHBRDFKZNC-UHFFFAOYSA-N
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Patent
US06348598B1

Procedure details

Using a reflux apparatus equipped with a 20-plates Oldershaw column as the distillation column, a 3-liter four-necked flask with a side arm was charged with 1,401 g (14 moles) of methyl methacrylate, 701 g (7 moles) of cyclohexanol, 12.6 g of dibutyltin oxide, and 1.18 g (corresponding to 0.1% of the theoretical yield of the product) of IB as a polymerization inhibitor. This mixture was subjected to an ester exchange reaction. The methanol formed as a by-product during reaction was removed from the system together with the methyl methacrylate. The resulting reaction product was purified by simple distillation using an empty column having a length of 20 cm, so that 740 g of cyclohexyl methacrylate was obtained. During the course of the reaction and distillation, polymerization occurred neither in the reactor nor the column. The cyclohexyl methacrylate thus obtained had a color number (APHA) of not greater than 5.
Quantity
14 mol
Type
reactant
Reaction Step One
Quantity
701 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:8]1(O)[CH2:13][CH2:12]C[CH2:10][CH2:9]1>C([Sn](=O)CCCC)CCC.CO>[C:1]([O:6][CH:7]1[CH2:12][CH2:13][CH2:8][CH2:9][CH2:10]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
14 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
701 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
12.6 g
Type
catalyst
Smiles
C(CCC)[Sn](CCCC)=O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 20-plates Oldershaw column as the distillation column, a 3-liter four-necked flask with a side arm
CUSTOM
Type
CUSTOM
Details
was removed from the system together with the methyl methacrylate
CUSTOM
Type
CUSTOM
Details
The resulting reaction product
DISTILLATION
Type
DISTILLATION
Details
was purified by simple distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 740 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.